![molecular formula C12H16N2 B2448808 (6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene CAS No. 2095396-38-4](/img/structure/B2448808.png)
(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene
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Overview
Description
“(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene” is a chemical compound with the molecular formula C11H15N3. It appears as an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3/c1-4-11-10(13-5-1)8-12-7-9-3-2-6-14(9)11/h1,4-5,9,12H,2-3,6-8H2/t9-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.26 and is stored at 4°C . It’s important to note that these properties can vary depending on the conditions and the purity of the compound.Scientific Research Applications
Pharmacological Applications
Benzodiazepines, including the compound , are known for their wide spectrum of valuable pharmacological effects . They are among the leading drugs commonly prescribed for various pathologies .
Anxiolytics
Benzodiazepines are often used as anxiolytics . They can help reduce anxiety and are commonly prescribed for individuals dealing with anxiety disorders .
Hypnotics
These compounds are also used as hypnotics . They can induce sleep and are often used to treat insomnia and other sleep disorders .
Antiarrhythmics
Some benzodiazepines have been found to have antiarrhythmic properties . They can help regulate heart rhythms and are sometimes used in the treatment of certain heart conditions .
Vasopressin Antagonists
Benzodiazepines can act as vasopressin antagonists . They can help regulate water and salt levels in the body, which can be beneficial in treating certain health conditions .
HIV Reverse Transcriptase Inhibitors
Certain benzodiazepines have been found to inhibit HIV reverse transcriptase . This means they could potentially be used in the treatment of HIV .
Cholecystokinin Antagonists
Benzodiazepines can also act as cholecystokinin antagonists . This means they could potentially be used in the treatment of certain gastrointestinal disorders .
Antiproliferative Effects
Some studies have demonstrated the antiproliferative effect of benzodiazepines against cellular tumors . This suggests potential applications in cancer treatment .
Safety and Hazards
Mechanism of Action
Target of Action
Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the major inhibitory neurotransmitter in the brain .
Mode of Action
Benzodiazepines bind to GABA A receptors and potentiate the inhibitory action of GABA . They enhance GABAergic inhibition by increasing the opening frequency of the GABA-gated ion channel .
Biochemical Pathways
The binding of a benzodiazepine to the benzodiazepine site of the GABA A receptor leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased .
Result of Action
The result of the action of benzodiazepines is an increase in the inhibitory effects of GABA, leading to decreased activity of nerves in the brain and other areas in the central nervous system .
Action Environment
The action of benzodiazepines is use-dependent and self-limiting. They are only active in the presence of GABA and cannot increase the response to GABA beyond its physiological maximum .
properties
IUPAC Name |
(3aS)-2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-2,4,6,11,13H,3,5,7-9H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYVHOGYBQYTEK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC3=CC=CC=C3N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCC3=CC=CC=C3N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene |
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